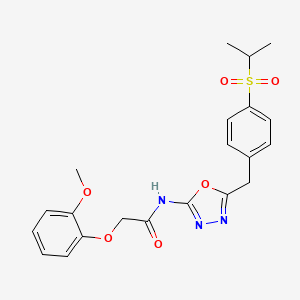

![molecular formula C9H17NO2 B2553410 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol CAS No. 1784133-53-4](/img/structure/B2553410.png)

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

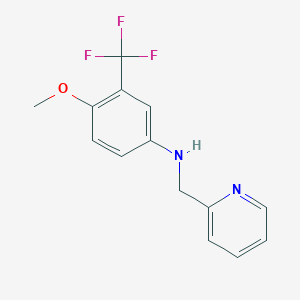

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol is a chemical compound with the molecular formula C9H17NO2 . The molecule contains a total of 30 bonds, including 13 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), and 1 Pyrrolidine .

Molecular Structure Analysis

The molecular structure of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol includes a spirocyclic system, which is a molecule containing two rings of different sizes sharing one atom . The molecule contains a five-membered ring and a six-membered ring . The functional groups present in the molecule include a secondary amine (aliphatic), a hydroxyl group, a primary alcohol, an ether (aliphatic), and a Pyrrolidine .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 1-Oxa-4-azaspiro[4.5]decane, include a refractive index of 1.4830, a boiling point of 203-204 °C, and a density of 0.996 g/mL at 25 °C .Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound “8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol” is promising for the production of important biologically active compounds . It can be synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .

Antitumor Activity

A series of novel 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-diones, which can be synthesized using 4-aminophenol and α-glycolic acid or lactic acid as starting materials, have shown moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .

Role in SHP2 Function

The compound plays a role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-driven cancers, as well as in RTK-mediated resistance . This makes the identification of small-molecule therapeutics that interfere with its function of high interest .

Design and Synthesis of Medicinally Active Agents

Spirocyclic ring systems, such as “8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol”, are useful intermediates in the design and synthesis of medicinally active agents . They are commonly found as cores in natural products .

Application in Flow and Biocatalytic Transaminase Technology

The compound has been examined for its application in flow and biocatalytic transaminase technology for the synthesis of a 1-Oxa-8-azaspiro [4.5]decan-3-amine .

Role in Natural Products

Spirocyclic compounds, such as “8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol”, are an important class of widely distributed natural products . They are found in various natural products like crotonosine extracted from legumes and brevione O extracted from marine fungi .

Safety and Hazards

properties

IUPAC Name |

8-oxa-1-azaspiro[4.5]decan-4-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-7-8-1-4-10-9(8)2-5-12-6-3-9/h8,10-11H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHUAOJVKFCXLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(C1CO)CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)

![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)

![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)

![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)

![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2553349.png)